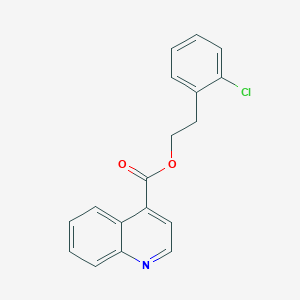
2-Chlorophenethyl quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenethyl quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline ring system substituted with a 2-chlorophenethyl group and a carboxylate group at the 4-position. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenethyl quinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinoline-4-carboxylic acid, which can be obtained through various methods such as the Gould-Jacobs reaction or the Skraup synthesis.
Substitution Reaction: The quinoline-4-carboxylic acid is then reacted with 2-chlorophenethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired ester.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenethyl quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) can be used in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .
Applications De Recherche Scientifique
2-Chlorophenethyl quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-Chlorophenethyl quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Chlorophenethyl quinoline-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C18H14ClNO2 |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)ethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c19-16-7-3-1-5-13(16)10-12-22-18(21)15-9-11-20-17-8-4-2-6-14(15)17/h1-9,11H,10,12H2 |
Clé InChI |
VOEJLRHVAJJJOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCOC(=O)C2=CC=NC3=CC=CC=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


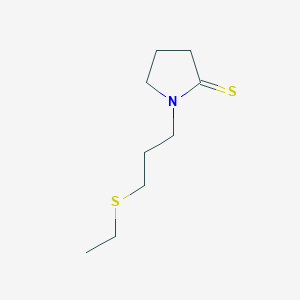
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
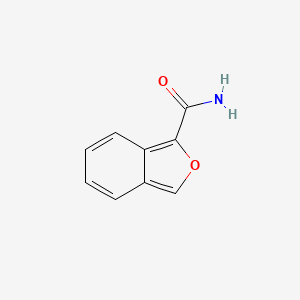
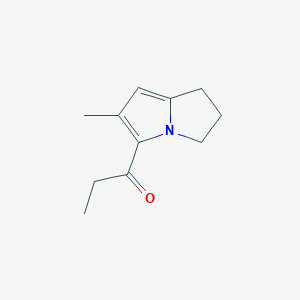
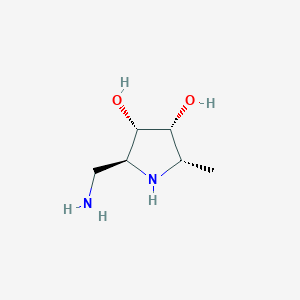
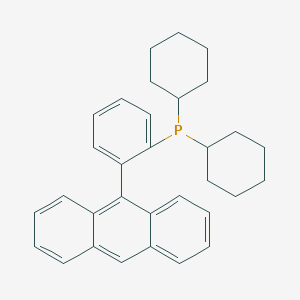
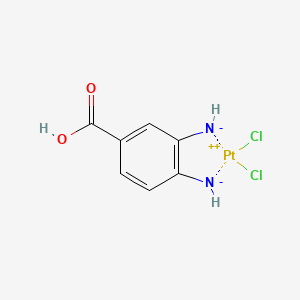
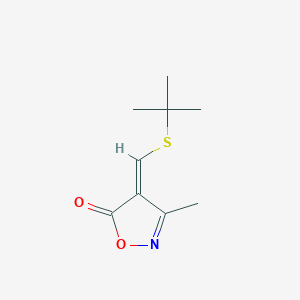
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

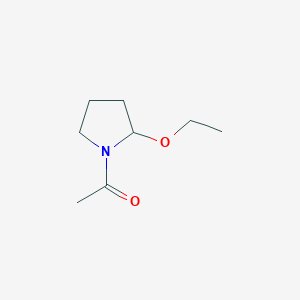
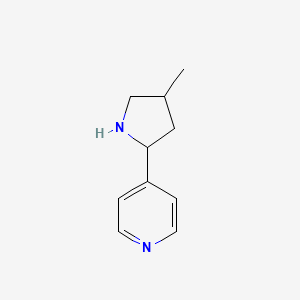
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
